molecular formula C19H13BrO B12080902 1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one

1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one

Cat. No.: B12080902
M. Wt: 337.2 g/mol
InChI Key: JEVVAPHYPYKIJY-PKNBQFBNSA-N
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Description

1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 3-bromoacetophenone and 2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted chalcones or other aromatic compounds.

Scientific Research Applications

1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways and gene expression.

Comparison with Similar Compounds

1-(3-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: 1-(4-Bromophenyl)-3-(2-naphthyl)prop-2-en-1-one, 1-(3-Chlorophenyl)-3-(2-naphthyl)prop-2-en-1-one, 1-(3-Bromophenyl)-3-(1-naphthyl)prop-2-en-1-one.

    Uniqueness: The presence of the bromine atom and the naphthyl group in this compound contributes to its unique chemical reactivity and potential applications. Its specific substitution pattern distinguishes it from other similar compounds and may result in different biological activities and chemical properties.

Properties

Molecular Formula

C19H13BrO

Molecular Weight

337.2 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C19H13BrO/c20-18-7-3-6-17(13-18)19(21)11-9-14-8-10-15-4-1-2-5-16(15)12-14/h1-13H/b11-9+

InChI Key

JEVVAPHYPYKIJY-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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